5,7-Dinitrooxindole
Overview
Description
5,7-Dinitrooxindole is a chemical compound with the molecular formula C8H5N3O5 . It has a molecular weight of 223.14 and its IUPAC name is 5,7-dinitro-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring which is nitrated at the 5 and 7 positions . The InChI code for the compound is 1S/C8H5N3O5/c12-7-2-4-1-5 (10 (13)14)3-6 (11 (15)16)8 (4)9-7/h1-3,9,12H .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 454.2±45.0 °C . It has a predicted density of 1.656±0.06 g/cm3 . The compound has a pKa value of 11.01±0.20 (Predicted) .Scientific Research Applications
Agricultural Enhancement
5,7-Dinitrooxindole and its derivatives show promising applications in agricultural science. A study by Mukhtorov et al. (2019) explored the biological activity of 5,7-dinitrobenzoxazole, a compound structurally related to this compound, on tomato plants. This compound stimulated growth processes in tomato seeds, influencing the synthesis of mono- and polysaccharides, as well as regulating the content of ascorbic acid in tomato fruits. This implies potential for this compound in enhancing the sowing properties and chemical characteristics of plants. The study also evaluated the toxicity of these substances, indicating a low level of toxicity which is crucial for agricultural applications (Mukhtorov et al., 2019).
Biomedical Research
In the realm of biomedical research, this compound derivatives have been examined for their potential therapeutic effects. For instance, Bergman et al. (1999) studied 3,3,5,7-tetranitrooxindoles and their behavior towards various nucleophiles and electrophiles. The reactions produced salts that could be further transformed into indazoles, indoles, or benzoxazinones, depending on the substrate and conditions. This indicates the versatility of this compound derivatives in synthesizing various biologically active compounds, which could have implications in drug development (Bergman et al., 1999).
Chemical Synthesis
In chemical synthesis, the structural characteristics of this compound allow for various chemical transformations. The work by Reznichenko et al. (1974) demonstrated that 5,7-Dinitro derivatives, like this compound, can be obtained through specific reactions and can be used to form other complex compounds. This research indicates the potential for this compound in synthetic chemistry, especially in creating specialized organic molecules (Reznichenko et al., 1974).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5,7-Dinitrooxindole are currently unknown. The compound is a derivative of indole, a molecule that is known to interact with various receptors and enzymes in the body . .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, such as by binding to receptors or inhibiting enzymes . .
Biochemical Pathways
Indole and its derivatives are known to be involved in various biochemical pathways, including the metabolism of tryptophan . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given that it is a derivative of indole, it may have similar effects as other indole derivatives, which can include antitumor, antibacterial, antiviral, or antifungal activities . .
Properties
IUPAC Name |
5,7-dinitro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O5/c12-7-2-4-1-5(10(13)14)3-6(11(15)16)8(4)9-7/h1,3H,2H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIHEPCCFSIXCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378436 | |
Record name | 5,7-Dinitrooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30490-21-2 | |
Record name | 5,7-Dinitrooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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